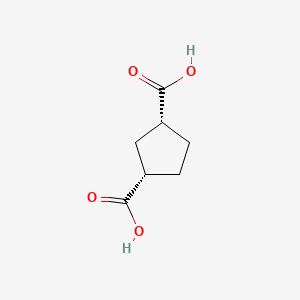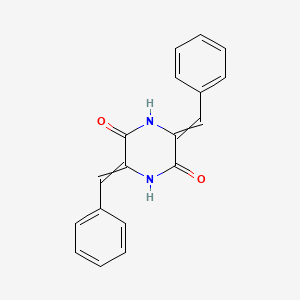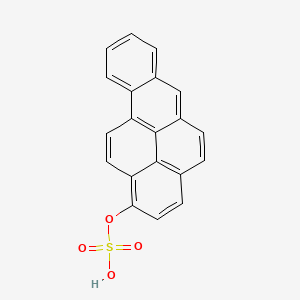
(1R,3S)-Cyclopentan-1,3-dicarbonsäure
Übersicht
Beschreibung
(1R,3S)-Cyclopentane-1,3-dicarboxylic acid: is an organic compound with the molecular formula C₇H₁₀O₄ and a molecular weight of 158.15 g/mol . It is a dicarboxylic acid derivative of cyclopentane, characterized by the presence of two carboxyl groups (-COOH) attached to the first and third carbon atoms of the cyclopentane ring in a cis configuration. This compound is known for its high purity and is used in various scientific research applications .
Wissenschaftliche Forschungsanwendungen
(1R,3S)-Cyclopentane-1,3-dicarboxylic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic applications, including as a starting material for drug development.
Industry: Utilized in the production of specialty chemicals and materials
Wirkmechanismus
Target of Action
(1R,3S)-Cyclopentane-1,3-dicarboxylic acid, also known as cis-cyclopentane-1,3-dicarboxylic acid or cis-1,3-Cyclopentanedicarboxylic acid, is a complex molecule that interacts with a range of amines . The primary targets of this compound are these amines, which play crucial roles in various biological processes.
Mode of Action
The compound forms adducts with a range of amines, where the acid component may be the neutral molecule, the mono-anion, or the di-anion . The structures generated by the hard hydrogen bonds take the form of chains in the 1:1 adducts . This interaction with its targets leads to changes in the structure and function of the amines, thereby influencing the biological processes they are involved in.
Biochemical Pathways
These adducts can influence the function of these pathways and their downstream effects .
Result of Action
The molecular and cellular effects of (1R,3S)-Cyclopentane-1,3-dicarboxylic acid’s action are largely dependent on the specific amines it interacts with. By forming adducts with these amines, the compound can influence their structure and function, leading to changes at the molecular and cellular levels .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (1R,3S)-Cyclopentane-1,3-dicarboxylic acid typically involves the cyclization of suitable precursors under controlled conditions. One common method is the hydrogenation of maleic acid or its derivatives in the presence of a catalyst to form the cyclopentane ring . The reaction conditions often include elevated temperatures and pressures to facilitate the cyclization process.
Industrial Production Methods: Industrial production of (1R,3S)-Cyclopentane-1,3-dicarboxylic acid may involve similar synthetic routes but on a larger scale. The process requires careful control of reaction parameters to ensure high yield and purity of the final product. The compound is then purified through recrystallization or other suitable techniques to achieve the desired purity levels .
Analyse Chemischer Reaktionen
Types of Reactions: (1R,3S)-Cyclopentane-1,3-dicarboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxyl groups to alcohols or other reduced forms.
Substitution: The carboxyl groups can participate in substitution reactions to form esters, amides, or other derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like alcohols, amines, and acid chlorides are used under acidic or basic conditions to facilitate substitution reactions.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of esters, amides, or other derivatives.
Vergleich Mit ähnlichen Verbindungen
trans-1,3-Cyclopentanedicarboxylic acid: A stereoisomer with the carboxyl groups in a trans configuration.
1,2-Cyclopentanedicarboxylic acid: A positional isomer with carboxyl groups on adjacent carbon atoms.
1,4-Cyclopentanedicarboxylic acid: Another positional isomer with carboxyl groups on the first and fourth carbon atoms.
Uniqueness: (1R,3S)-Cyclopentane-1,3-dicarboxylic acid is unique due to its specific cis configuration, which imparts distinct chemical and physical properties compared to its isomers. This configuration can influence the compound’s reactivity, stability, and interactions with other molecules, making it valuable for specific applications in research and industry .
Eigenschaften
IUPAC Name |
(1S,3R)-cyclopentane-1,3-dicarboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10O4/c8-6(9)4-1-2-5(3-4)7(10)11/h4-5H,1-3H2,(H,8,9)(H,10,11)/t4-,5+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNGJOYPCXLOTKL-SYDPRGILSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC1C(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H](C[C@@H]1C(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40285571 | |
| Record name | cis-1,3-Cyclopentanedicarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40285571 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
876-05-1 | |
| Record name | cis-1,3-Cyclopentanedicarboxylic acid | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=45402 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | cis-1,3-Cyclopentanedicarboxylic acid | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=42324 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | cis-1,3-Cyclopentanedicarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40285571 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | rac-(1R,3S)-cyclopentane-1,3-dicarboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes the conformational behavior of cis-1,3-cyclopentanedicarboxylic acid interesting in solution?
A1: [] Unlike its cyclohexane counterpart, cis-1,3-cyclopentanedicarboxylic acid exhibits a preference for 1,3-diaxial conformers in solution. This preference is evident from the analysis of vicinal proton-proton coupling constants (3J(HH)) derived from NMR spectroscopy and compared with theoretical calculations. This behavior is attributed to the unique structural constraints of the cyclopentane ring compared to the cyclohexane ring.
Q2: How does the ionization state of cis-1,3-cyclopentanedicarboxylic acid affect its conformational preference in solution?
A2: [] NMR studies in DMSO demonstrate that while the neutral diacid exists in multiple conformations, the monoanion and dianion adopt single, predominant conformations. This conformational "locking" upon ionization is attributed to the formation of a strong intramolecular hydrogen bond in the monoanion, as evidenced by significant downfield chemical shifts and a high K1/K2 ratio in DMSO.
Q3: Can cis-1,3-cyclopentanedicarboxylic acid be used as a building block in organic synthesis?
A3: [] Yes, cis-1,3-cyclopentanedicarboxylic acid serves as a valuable precursor in organic synthesis. One notable application is its use in preparing more complex molecules like cis-isoaposantenic acid and cis-apocamphoric acid. The key transformation involves the oxidation of a 1,3-dimethoxytrimethylene bridge within a bicyclic system to generate two cis-carboxyl groups, highlighting the versatility of this diacid in building specific stereochemical arrangements.
Q4: Are there chemoenzymatic approaches to synthesizing enantiomerically pure compounds utilizing cis-1,3-cyclopentanedicarboxylic acid?
A4: [] Yes, cis-1,3-cyclopentanedicarboxylic acid and its derivatives play a crucial role in chemoenzymatic asymmetric synthesis. For instance, the enantioselective synthesis of amidinomycin, an antiviral antibiotic, leverages the enzymatic discrimination of enantiotopic groups within meso cis-1,3-dicarbomethoxycyclopentane or meso cis-cyclopentane-1,3-dicarboxylic acid anhydride. This approach showcases the power of combining chemical and enzymatic strategies for preparing complex chiral molecules.
Q5: How do substituents on the cyclopentane ring affect the mass spectrometry fragmentation patterns of cis-1,3-cyclopentanedicarboxylic acid derivatives?
A5: [] The presence and nature of substituents on the cyclopentane ring significantly influence the electron ionization mass spectra of cis-1,3-cyclopentanedicarboxylic acid derivatives. These functional group interactions offer valuable insights into fragmentation pathways and provide a basis for structural characterization using mass spectrometry.
Q6: Can cis-1,3-cyclopentanedicarboxylic acid be incorporated into strained nitrogen heterocycles?
A6: [] Yes, the anhydride of cis-1,3-cyclopentanedicarboxylic acid can be used to synthesize 2-azabicyclo[2.2.1]heptan-3-one via Curtius rearrangement conditions. This highlights the diacid's utility in constructing strained bicyclic systems, which can be further modified and explored for various applications.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![N-methyl-2-[[4-methyl-5-[(4-nitrophenoxy)methyl]-1,2,4-triazol-3-yl]thio]acetamide](/img/structure/B1196703.png)


![5H-Benzo[a]phenoxazin-5-one, 10-(2-aminoethyl)-](/img/structure/B1196706.png)
![(4Z)-2-(1,3-benzodioxol-5-yl)-4-[(dimethylamino)methylidene]-1,3-oxazol-5(4H)-one](/img/structure/B1196708.png)
